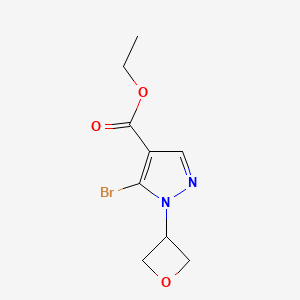![molecular formula C26H23N3O3 B13933091 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 61050-41-7](/img/structure/B13933091.png)
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is an organic compound with the molecular formula C26H23N3O3. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications. Its structure consists of a naphthalene core with carboxamide, azo, hydroxy, and methoxy functional groups, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves the azo coupling reaction. This process starts with the diazotization of 4-ethylphenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxamide. The reaction is carried out in an acidic medium, usually hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like sodium hydroxide or other alkoxides.
Major Products
Oxidation: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-oxo-N-(4-methoxyphenyl)-.
Reduction: Formation of 2-naphthalenecarboxamide, 4-[(4-ethylphenyl)amino]-3-hydroxy-N-(4-methoxyphenyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo and hydroxy functional groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s ability to interact with different substrates. These interactions can affect molecular targets and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Anisyl)-3-hydroxy-N-4-[(4-methylphenyl)azo]naphthalene-2-carboxamide
- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]
Uniqueness
2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61050-41-7 |
|---|---|
Molecular Formula |
C26H23N3O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-3-17-8-10-20(11-9-17)28-29-24-22-7-5-4-6-18(22)16-23(25(24)30)26(31)27-19-12-14-21(32-2)15-13-19/h4-16,30H,3H2,1-2H3,(H,27,31) |
InChI Key |
GDCAUDDVEGSUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


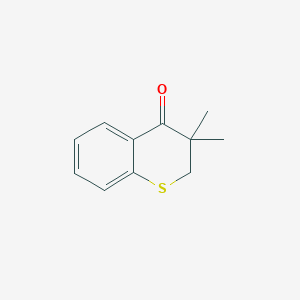
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


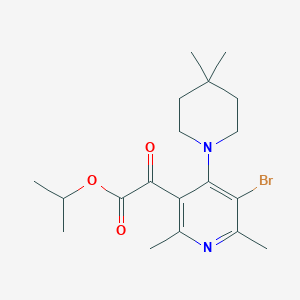

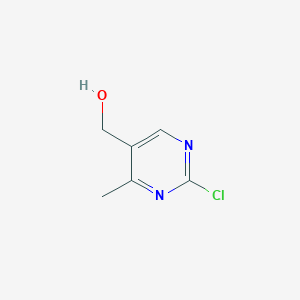
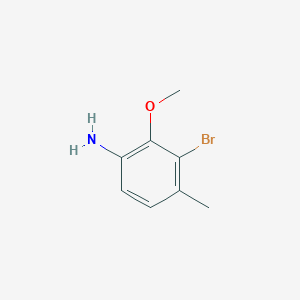
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
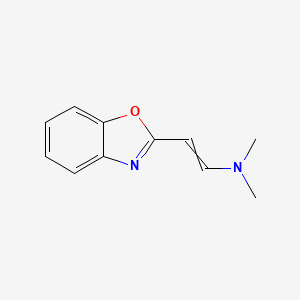
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)


